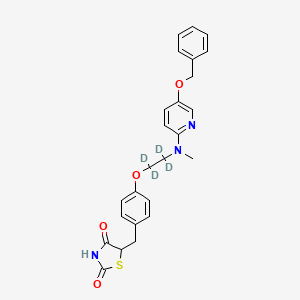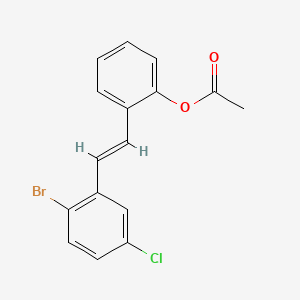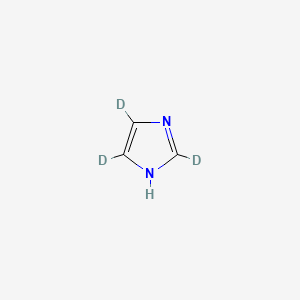
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is one of the impurities of Donepezil . Donepezil is a highly specific reversible acetylcholinesterase (AChE) inhibitor, which is used to treat moderate to severe Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound involves treating 5,6-dimethoxy-l-indanone with a novel compound 1,2,3,6-tetrahydropyridine derivative in the presence of a base and solvent. This affords an intermediate 1-benzyl-4-(5,6-dimethoxy-l-indanon-2yl)methyl-1,2,3,6-trahydropyridine. The intermediate is then reduced using a reducing agent in the presence of a solvent and optionally in the presence of a phase transfer catalyst to produce 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine .Molecular Structure Analysis
The molecular formula of this compound is C24H25NO3 . The molecular weight is 375.46 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 375.46 . More detailed properties such as melting point, boiling point, and density are not available in the retrieved data.Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
This compound has been found to be one of the most potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain . It has a selective affinity 1250 times greater for AChE than for butyrylcholinesterase . This makes it a potential candidate for the treatment of diseases like Alzheimer’s, where there is a deficiency of acetylcholine.
Alzheimer’s Disease Treatment
The compound is an impurity of Donepezil , a medication used to treat moderate to severe Alzheimer’s disease. Donepezil is a highly specific reversible acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, this compound could potentially increase the concentration of acetylcholine in the brain, thereby improving cognitive function in Alzheimer’s patients.
Neurodegenerative Disorder Management
Donepezil, the drug in which this compound is an impurity, was the first breakthrough medication used in the management of neurodegenerative disorders . Therefore, this compound could potentially have applications in the management of other neurodegenerative disorders as well.
Drug Design Versatility
The structure of this compound demonstrates the versatility of Donepezil in drug design . Discussions on analogues and hybrids, including those with lipoic and ferulic acid, highlight the potential for this compound to be used in the development of new therapeutic agents for neurodegenerative diseases .
Synthetic Strategies and Structure-Activity Relationship
The compound is part of a series of anti-AChE inhibitors, and its synthesis and structure-activity relationship (SAR) have been studied . These studies provide valuable insights for medicinal chemists, guiding the development of efficient compounds for neurodegenerative disorder management .
Selectivity Between Cancer Cells and Normal Cells
While not directly related to this compound, it’s worth noting that similar compounds have shown good selectivity between cancer cells and normal cells . This suggests potential for this compound in cancer research, although further studies would be needed to confirm this.
Mecanismo De Acción
Target of Action
The primary target of 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This results in an increase in the concentration of acetylcholine at synapses, enhancing the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which in turn affects the cholinergic pathway . This pathway is involved in numerous physiological functions, including muscle contraction, heart rate, and memory processing. By enhancing cholinergic transmission, this compound can potentially improve cognitive function .
Pharmacokinetics
Given its structural similarity to donepezil, a well-known ache inhibitor, it is likely to have similar adme properties .
Result of Action
By inhibiting AChE and enhancing cholinergic transmission, this compound can potentially improve cognitive function. This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to bind to AChE. Additionally, the presence of other drugs or substances that also bind to AChE can affect the compound’s efficacy .
Propiedades
IUPAC Name |
2-[(E)-(1-benzyl-2,3-dihydropyridin-4-ylidene)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-8,10,12,14-15,20H,9,11,13,16H2,1-2H3/b17-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYFEKPOEKQALJ-ATVHPVEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)C=C3CCN(C=C3)CC4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)/C=C/3\CCN(C=C3)CC4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylene-1,2,3,4-tetrahydropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-3-Methyl-1-[2-(1-{3-hydroxy-3-O-methoxymethyl}piperidinyl)phenyl]butylimine](/img/structure/B587329.png)
![2,6-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B587331.png)

![rac-1-[2-(Cyano)phenyl]-3-piperidinol](/img/structure/B587335.png)
![N-[3-(1,3-dioxan-2-yl)-1-pyridin-3-ylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B587336.png)

![2-[(5-Benzyloxypyridin-2-yl)methylamino]ethanol-d4](/img/structure/B587340.png)



![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)


